

4-Bromo-1-chloro-2-isopropoxybenzene

molecular weight and formula

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Compound of Interest

Compound Name: 4-Bromo-1-chloro-2-isopropoxybenzene

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An In-Depth Technical Guide to **4-Bromo-1-chloro-2-isopropoxybenzene**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. It details the essential physicochemical properties, synthesis, and applications of **4-Bromo-1-chloro-2-isopropoxybenzene**, a halogenated aromatic compound with significant potential as a versatile building block in modern organic synthesis.

Compound Identification and Core Properties

4-Bromo-1-chloro-2-isopropoxybenzene is a substituted benzene derivative featuring bromo, chloro, and isopropoxy functional groups. These groups provide multiple reactive sites, making it a valuable intermediate for creating more complex molecular architectures. Its identity and fundamental properties are summarized below.

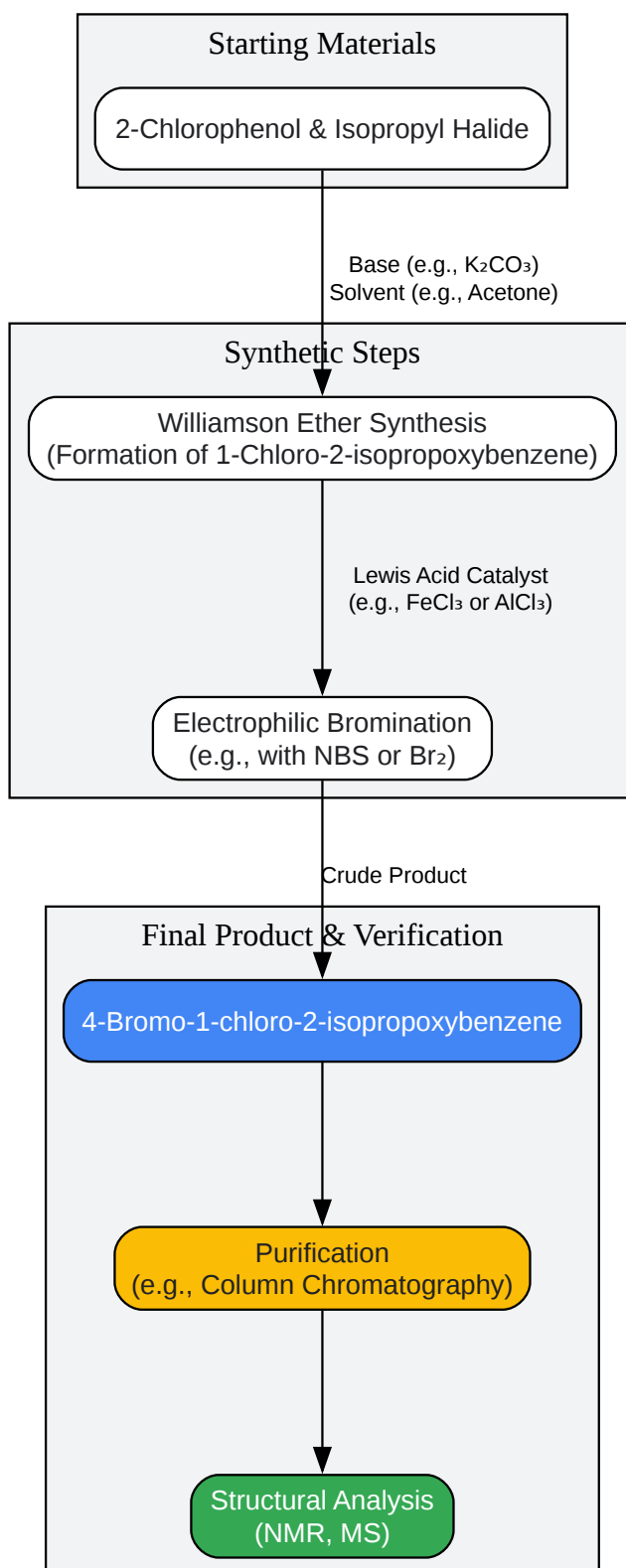
Property	Value	Source
Molecular Formula	C ₉ H ₁₀ BrClO	[1][2]
Molecular Weight	249.53 g/mol	[1][3]
CAS Number	637022-52-7	[1][2]
Canonical SMILES	<chem>CC(C)OC1=C(C=CC(=C1)Br)Cl</chem>	[2]
InChIKey	JJGQFOSYETWZLC-UHFFFAOYSA-N	[2]
Purity (Typical)	≥98%	[1]

Synthesis Pathway and Rationale

The synthesis of **4-Bromo-1-chloro-2-isopropoxybenzene** typically proceeds through the sequential halogenation of an isopropoxybenzene precursor. The choice of reaction conditions and the order of halogen introduction are critical for achieving high regioselectivity and yield, minimizing the formation of unwanted isomers.

Core Principle: Electrophilic Aromatic Substitution The isopropoxy group (-OCH(CH₃)₂) is an ortho-, para-directing activator for electrophilic aromatic substitution due to the resonance-donating effect of the oxygen atom. This electronic influence dictates the positions where the bromine and chlorine atoms will be added to the benzene ring. The synthesis strategy leverages this principle to install the halogens at the desired C4 (para) and C1 (ortho, relative to the isopropoxy group) positions.

A generalized workflow for this synthesis is outlined below.



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Caption: Generalized workflow for the synthesis of **4-Bromo-1-chloro-2-isopropoxybenzene**.

Detailed Experimental Protocol (Representative)

The following protocol describes a plausible, self-validating method for the synthesis of **4-Bromo-1-chloro-2-isopropoxybenzene**.

Objective: To synthesize and purify **4-Bromo-1-chloro-2-isopropoxybenzene** via electrophilic bromination of 1-chloro-2-isopropoxybenzene.

Materials:

- 1-chloro-2-isopropoxybenzene (starting material)
- N-Bromosuccinimide (NBS) or liquid Bromine (Br_2)
- Iron(III) chloride (FeCl_3) or Aluminum chloride (AlCl_3) (Lewis acid catalyst)
- Dichloromethane (DCM) or Carbon tetrachloride (CCl_4) (anhydrous solvent)
- Saturated sodium thiosulfate solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-chloro-2-isopropoxybenzene in the anhydrous solvent (e.g., DCM). Cool the mixture to 0°C using an ice bath.
- **Catalyst Addition:** Add a catalytic amount of the Lewis acid (e.g., FeCl_3) to the stirred solution. The catalyst is essential as it polarizes the halogen, making it a more potent

electrophile for the substitution reaction.

- **Bromination:** Slowly add a solution of the brominating agent (e.g., NBS or Br₂) dissolved in the same solvent via the dropping funnel over 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and prevent over-bromination.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower R_f product spot indicates reaction completion.
- **Workup and Quenching:** Once the reaction is complete, carefully quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts), water, and finally brine. This washing sequence ensures the removal of impurities and catalyst residues.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- **Verification:** Combine the pure fractions and evaporate the solvent. Confirm the identity and purity of the final product, **4-Bromo-1-chloro-2-isopropoxybenzene**, using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Drug Development and Chemical Synthesis

4-Bromo-1-chloro-2-isopropoxybenzene is not merely a laboratory curiosity; it is a strategic building block for synthesizing high-value molecules, particularly in the pharmaceutical and agrochemical sectors.^[4]

- **Pharmaceutical Intermediate:** The compound's structure is a key precursor for more complex active pharmaceutical ingredients (APIs). The distinct halogen atoms provide orthogonal reactivity. For example, the bromo-substituent is often targeted for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds.[4] This allows for the precise and efficient assembly of biaryl structures or other complex scaffolds common in modern drug candidates.
- **Agrochemical Synthesis:** Similar to its role in pharmaceuticals, this compound is utilized in the development of novel pesticides and herbicides.[4] The specific substitution pattern can be fine-tuned to optimize the biological activity and selectivity of the final agrochemical product.
- **Specialty Chemicals:** It also serves as a starting material in the synthesis of dyes, polymers, and other specialty organic materials where a halogenated aromatic core is required.[4]

While this specific molecule is a valuable intermediate, it is part of a larger class of compounds used in major drug synthesis. For instance, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a critical intermediate in the manufacture of Dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[5][6] This highlights the established importance of such halogenated scaffolds in the pharmaceutical industry.

Conclusion

4-Bromo-1-chloro-2-isopropoxybenzene is a well-defined chemical entity with significant utility for advanced chemical synthesis. Its defined molecular formula and weight, coupled with its versatile reactivity, make it an important tool for researchers in medicinal and materials chemistry. The synthetic protocols, though requiring careful control, are based on robust and well-understood principles of organic chemistry, ensuring its accessibility for both research and industrial applications.

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